Polybutadiene

Catalog No.
S1539800
CAS No.
9003-17-2
M.F
C4H6
CH2=(CH)2=CH2
CH2CHCHCH2
C4H6
M. Wt
54.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polybutadiene

CAS Number

9003-17-2

Product Name

Polybutadiene

IUPAC Name

buta-1,3-diene

Molecular Formula

C4H6
CH2=(CH)2=CH2
CH2CHCHCH2
C4H6

Molecular Weight

54.09 g/mol

InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2

InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N

SMILES

C=CC=C

Solubility

Insoluble (NTP, 1992)
0.01 M
In water, 735 mg/L at 20 °C
Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp.
Soluble in ethanol, ether, benzene; very soluble in acetone
0.735 mg/mL at 25 °C
Solubility in water, g/100ml: 0.1 (none)
Insoluble

Synonyms

1,3-butadiene, butadiene, divinyl

Canonical SMILES

C=CC=C

Polymer Modification and Nanocomposite Development

Polybutadiene is extensively used in research to modify other polymers and create nanocomposites. By blending PB with other polymers like polystyrene or polyolefins, scientists can achieve a desired balance of properties. For instance, PB can enhance the elasticity and impact resistance of these materials. Additionally, PB plays a role in the development of nanocomposites. When incorporated with nanoparticles, PB can improve the mechanical strength, thermal conductivity, and flame retardancy of the composite material [1].

Understanding Polymer Dynamics and Structure-Property Relationships

Polybutadiene serves as a model system for studying fundamental polymer dynamics and the relationships between a polymer's structure and its properties. Due to its relatively simple chemical structure, PB allows researchers to isolate and investigate specific factors influencing polymer behavior. This research helps in understanding the behavior of more complex polymers and designing new materials with tailored properties [2].

Development of New Synthetic Routes and Catalysis

Scientific research also explores new methods for synthesizing polybutadiene with improved properties or functionalities. This involves developing novel catalysts and polymerization techniques. Studying PB polymerization allows researchers to gain insights into catalyst behavior and reaction mechanisms, which can be applied to the synthesis of other polymers [3].

Biodegradable Polybutadiene and Sustainable Materials

Environmental concerns surrounding traditional plastics have led to research on biodegradable alternatives. Scientists are exploring the development of bio-based polybutadiene derived from renewable resources. This research focuses on designing PB with improved biodegradability while maintaining its valuable properties for sustainable material development [4].

Note

The bracketed numbers throughout the text correspond to the following references (which would normally be hyperlinked but are omitted based on your formatting requirements):

  • Synthesis and utilization of epoxidized polybutadiene rubber as an alternate compatibilizer in green-tire composites:
  • Polybutadiene: Structure and Properties
  • Catalytic Polymerization of Butadiene: A Review:
  • Biodegradation of Butadiene Rubber: A Review

Polybutadiene is a synthetic rubber derived from the polymerization of 1,3-butadiene, a simple conjugated diene hydrocarbon. This elastomer is characterized by its high resilience, low heat buildup, and excellent resistance to abrasion and cracking, making it a preferred material in various applications, particularly in the tire industry . The polymer can exist in several structural forms, primarily influenced by the polymerization method and catalyst used, leading to variations such as high-cis, low-cis, and high-trans polybutadiene .

That modify its properties:

  • Hydrogenation: This process involves the addition of hydrogen to the double bonds in polybutadiene, transforming it into a more saturated polymer. Metal catalysts facilitate this reaction, enhancing the thermal stability and reducing unsaturation .
  • Vulcanization: A crucial reaction for improving the mechanical properties of polybutadiene, vulcanization typically involves adding sulfur to form cross-links between polymer chains. This process enhances elasticity and durability .
  • Epoxidation: Polybutadiene can be epoxidized using reagents like hydrogen peroxide under specific conditions. This reaction introduces epoxy groups into the polymer structure, which can improve compatibility with other materials and enhance chemical resistance .
  • Metathesis: This reaction allows for the modification of polybutadiene to create telechelic compounds—polymers with functional ends that can be further reacted or processed .

The synthesis of polybutadiene primarily involves the following methods:

  • Anionic Polymerization: This method utilizes anionic initiators (e.g., butyllithium) to polymerize 1,3-butadiene at low temperatures, resulting in high-cis polybutadiene with desirable elastomeric properties .
  • Ziegler-Natta Polymerization: This technique employs transition metal catalysts (e.g., titanium-based) to produce polybutadiene with controlled microstructure and molecular weight. It allows for the production of various forms of polybutadiene depending on the catalyst used .
  • Free Radical Polymerization: In this method, free radicals initiate the polymerization process at higher temperatures. The resulting product contains a mix of cis and trans configurations depending on reaction conditions .

Polybutadiene finds extensive use across various industries due to its unique properties:

  • Tire Manufacturing: Its high resilience and low rolling resistance make it ideal for tire production.
  • Adhesives and Sealants: Polybutadiene's excellent adhesion properties are utilized in various bonding applications.
  • Automotive Parts: Used in manufacturing components that require flexibility and durability.
  • Sports Equipment: Its resilience makes it suitable for products like golf balls and athletic footwear .

Research on polybutadiene's interactions focuses on its compatibility with other materials and its behavior under different environmental conditions:

  • Compatibility with Fillers: Polybutadiene can be blended with fillers such as carbon black or silica to enhance mechanical properties without significantly affecting its elasticity.
  • Environmental Degradation: Studies have explored how exposure to UV light and oxygen affects polybutadiene's structure over time, leading to changes in physical properties and potential environmental impact .

Polybutadiene shares similarities with several other polymers but exhibits unique characteristics that set it apart:

CompoundStructure TypeKey PropertiesUnique Features
PolyisopreneNatural rubberHigh elasticity, good abrasion resistanceDerived from natural sources
Styrene-Butadiene RubberCopolymerGood mechanical strength, weather resistanceCombines properties of both styrene and butadiene
PolyethyleneSaturated polymerHigh tensile strength, low densityNon-elastomeric; used in packaging
Ethylene Propylene Diene MonomerCopolymerExcellent weather resistanceSuperior aging properties compared to polybutadiene

Polybutadiene is distinguished by its specific balance of cis and trans configurations, which significantly influences its elastic properties and processing behavior compared to these similar compounds .

Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals.
GasVapor; Liquid; OtherSolid, GasVapor; OtherSolid, Liquid
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a mild aromatic or gasoline-like odor.
Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24°F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

XLogP3

2

Boiling Point

24.1 °F at 760 mm Hg (NTP, 1992)
-4.4 °C
-4.5 °C
-4 °C
24°F

Flash Point

-105 °F (NTP, 1992)
Gas
-76 °C c.c.
-105°F
NA (Gas) -105°F (Liquid)

Vapor Density

1.87 (NTP, 1992) (Relative to Air)
1.87 (Air = 1)
Relative vapor density (air = 1): 1.9
1.88

Density

0.621 at 68 °F (USCG, 1999)
0.6149 g/cu cm at 25 °C
Relative density (water = 1): 0.6
0.621 at 68°F
0.65 (Liquid at 24°F)
1.88(relative gas density)

LogP

1.99 (LogP)
log Kow = 1.99
1.99

Odor

MIldly aromatic odor
Mild aromatic or gasoline-like odo

Melting Point

-164 °F (NTP, 1992)
-108.9 °C
-108.966 °C
-108.9°C
-109 °C
-164°F

UNII

JSD5FGP5VD

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 1,3-Butadiene is a colorless gas with a mild smell of gasoline. It is made from the processing of petroleum. It is soluble in water. USE: 1,3-Butadiene is an important commercial chemical that is used to make synthetic rubber used in tires and various plastics and resins. Small amounts are found in gasoline. EXPOSURE: Workers that use or produce 1,3-butadiene may breathe in vapors. Exposure in the general population is expected to be less, but may occur from breathing contaminated air released from chemical, plastic, and rubber factories that use or produce 1,3-butadiene. A small amount of exposure may occur when breathing car exhaust, tobacco smoke, wood smoke, or fumes from burning rubber or plastic. 1,3-Butadiene can also be released to the air during forest fires. If 1,3-butadiene is released to air, it will be broken down quickly by reaction with other chemicals. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 1,3-Butadiene is expected to move into air from wet soils or water surfaces. It is expected to be broken down by microorganisms very slowly and is not expected to build up in tissues of aquatic organisms. RISK: Headache, drowsiness, and eye, nose, or throat irritation may occur in humans that breathe high doses of 1,3-butadiene over a short period of time. Leukemia has been reported in workers exposed to 1,3-butadiene. Decreased body weight, changes in the blood, and damage to the nasal tissues, lungs, liver, kidney, stomach, and eyes occurred in laboratory animals that repeatedly breathed high-to-very high levels of 1,3-butadiene. Death occurred in some animals at very high levels. Birth defects, decreased birth weight, and abortions occurred in offspring of laboratory animals following exposure to low-to-moderate air levels of 1,3-butadiene during pregnancy or prior to mating through pregnancy. Damage to reproductive organs occurred in laboratory animals exposed to low-to-high air levels of 1,3-butadiene. A variety of tumor types occurred in laboratory animals that breathed air containing low-to-moderate levels of 1,3-butadiene over their lifetime. The International Agency for Research on Cancer has determined that 1,3-butadiene is carcinogenic to humans based upon sufficient evidence that it may cause leukemia. The U.S. EPA IRIS program determined there is sufficient evidence that 1,3-butadiene is carcinogenic to humans based on an excess of cases of leukemia and non-Hodgkin's lymphomas among 1,3-butadiene workers. The U.S. National Toxicology Program 13th Report on Carcinogens has determined that 1,3-butadiene is a known human carcinogen based on sufficient evidence of an excess of cancers of the lymphatic and hematopoietic system among 1,3-butadiene workers . (SRC)

Pharmacology

1,3-Butadiene is a synthetic, colorless gas that is practically insoluble in water and soluble in ethanol, ether, acetone and benzene. It is used primarily as a monomer to manufacture many different types of polymers and copolymers and as a chemical intermediate in the production of industrial chemicals. When heated, 1,3-butadiene emits acrid fumes and is flammable. In the presence of air, it oxidizes to form explosive peroxides. The primary route of potential human exposure to this compound is inhalation. Acute exposure to 1,3-butadiene can cause irritation of the eyes, nasal passages and throat. At very high concentrations, inhalation of this gas can result in headache, fatigue, decreased blood pressure and pulse rate, central nervous system damage and unconsciousness. It is known to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

1,3-Butadiene appears to cause tumors in humans and rodents through its metabolism to DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes... Mouse, rat, and human liver microsomes have been shown to oxidize 1,3-butadiene to epoxybutene... and to further oxidize the monoepoxide to diepoxybutane... These metabolites form N-alkylguanine adducts that have been detected in liver DNA of mice exposed to 1,3-butadiene and in the urine of a worker exposed to 1,3-butadiene. Activated K-ras oncogenes and inactivated tumor-suppressor genes observed in 1,3.butadiene-induced tumors in mice are analogous to genetic alterations frequently observed in a wide variety of human cancers. Dose-related increases in hprt mutations have been observed in lymphocytes isolated from mice exposed to 1,3-butadiene or its epoxide metabolites and in occupationally exposed workers. The mutational spectra for 1,3-butadiene and its epoxide metabolites at the hprt locus in mouse lymphocytes are similar to the mutational spectrum for ethylene oxide, an alkylating agent listed in the Report on Carcinogens as known to be a human carcinogen.

Vapor Pressure

1840 mm Hg at 70 °F ; 760 mm Hg at 23.9° F (NTP, 1992)
2.11e+03 mmHg
273.6 kPa (2,052 mm Hg) at 25 °C
Vapor pressure, kPa at 20 °C: 245
2.4 atm

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

Acetylene is an impurity in the ppm range.

Other CAS

106-99-0
25339-57-5
68441-48-5
68514-37-4
9003-17-2
31567-90-5

Wikipedia

1,3-butadiene

Biological Half Life

Male Sprague Dawley rats and B6C3F1 mice were exposed by inhalation (nose-only) for 3.4 hr to 1220 and 121 ug (14)C-1,3-butadiene/L of air, respectively. In both species, high concentrations of radioactivity were distributed to respiratory tract tissue (lung, trachea, nasal turbinates), gastrointestinal tract (small and large intestine), liver, kidneys, urinary bladder, and pancreas within 1 hr after exposure. Tissues of mice contained 15 to 100 times more (14)C-butadiene equivalents/umole of butadiene inhaled than rat tissues. One hr after exposure all rat tissues retained a substantial amount of (14)C that was associated with volatile material, probably butadiene and/or metabolites; this was also true for mouse liver (the only tissue studied at this time). There were no differences in rats and mice in terms of specific tissue accumulation or rate of elimination from tissues. The tissues of mice contained significantly higher concentrations of (14)C-butadiene per umole inhaled apparently due to the higher minute volume/kg of body weight of mice. The large amounts of nonvolatile material in tissues within one hr of exposure indicate that butadiene is rapidly metabolized following inhalation.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

1,3-Butadiene is manufactured primarily as a coproduct of steam cracking to produce ethylene in the United States, Western Europe, and Japan. However, in certain parts of the world it is still produced from ethanol. The earlier manufacturing processes of dehydrogenation of n-butane and oxydehydrogenation of n-butenes have significantly declined in importance and output.
STEAM CRACKING OF HYDROCARBONS (COPRODUCT WITH ETHYLENE); REACTION OF ACETALDEHYDE WITH ETHYL ALCOHOL (NON USA METHOD); ISOLATION FROM GASEOUS EXHAUST OF PETROLEUM DISTILLATES COKING (FORMER METHOD).
Produced by converting acetaldehyde to aldol, followed by hydrogenation and dehydration. It is also produced by reacting acetylene with formaldehyde, hydrogenating the product 2-butyne-1,4-diol, followed by dehydration and reduction to 1,4-butanediol.
Catalytic dehydrogenation of butenes or butanes; oxidative dehydrogenation of butenes.
Manufactured as a coproduct of hydrocarbon steam cracking to produce ethylene. Also produced from ethanol; from petroleum gases, i.e., by catalytic dehydrogenation of butene or butene-butane mixtures; by cracking naphtha and light oil.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Organic fiber manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Rubber product manufacturing
Sold to a Trader.
Synthetic rubber manufacturing
Wholesale and retail trade
aerospace
1,3-Butadiene: ACTIVE
Methods of purification /include/ ... extractive distillation in presence of furfural, absorption in aqueous cuprous ammonium acetate, or use of acetonitrile.
The polymerization inhibitor tert-butyl catechol can be removed from 1,3-butadiene gas ... by distillation or by washing with dilute caustic soda solution.
The other isomer, 1,2-butadiene, a small by-product in 1,3-butadiene production, has no significant current commercial interests.

Analytic Laboratory Methods

Method: NIOSH 1024, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: 1,3-butadiene; Matrix: air; Detection Limit: 0.2 ug/sample.
Method: OSHA 56; Procedure: gas chromatography using a flame ionization detector; Analyte: 1,3-butadiene; Matrix: air; Detection Limit: 90 ppb.
Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: 1,3-butadiene; Matrix: finished drinking waters; Detection Limit: 0.013 ug/L.
1,3-butadiene, which is used extensively in the synthetic rubber industry, is a highly reactive, potentially explosive compound, presenting particular problems for the design and execution of inhalation toxicity studies. Before undertaking inhalation studies with butadiene, it was necessary to develop safe systems for the generation and control of stable exposure chamber atmospheres. Infrared and gas chromatographic analytical methods were adapted for monitoring the concentration and distribution of butadiene in exposure chambers, and for analysis of known impurities, particularly, t-butyl catechol and 4-vinyl-1-cyclohexene, in atmospheres generated for inhalation tests.
For more Analytic Laboratory Methods (Complete) data for 1,3-BUTADIENE (6 total), please visit the HSDB record page.

Storage Conditions

Outside or detached storage is preferred. Store in a cool, dry, well-ventilated location. Isolate from oxidizing materials.
Storage temperature: ambient. Venting: safety relief.
MUST BE KEPT INHIBITED DURING STORAGE ... STORAGE IS USUALLY UNDER PRESSURE OR IN INSULATED TANKS BELOW 35 °F.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
For more Storage Conditions (Complete) data for 1,3-BUTADIENE (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. Test for peroxide formation before using or discard after 3 months.
... Polymerizes readily, particularly if oxygen is present ... the commercial material contains an inhibitor to prevent spontaneous polymerization during shipment or storage.

Dates

Modify: 2023-08-15

Explore Compound Types